molecular formula C23H23N5O2S B14939967 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B14939967
M. Wt: 433.5 g/mol
InChI Key: LROYKEKWEGCWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one features a quinazoline core substituted with an ethoxy group at position 8 and a methyl group at position 2. The quinazoline is linked via an amino bridge to a pyrimidin-4(3H)-one ring, which is further modified with a [(4-methylphenyl)sulfanyl]methyl group at position 3. The ethoxy and sulfanyl groups may enhance solubility or target binding compared to simpler analogs.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O2S/c1-4-30-19-7-5-6-18-15(3)24-22(27-21(18)19)28-23-25-16(12-20(29)26-23)13-31-17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

LROYKEKWEGCWFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. The ethoxy and methyl groups are introduced through specific alkylation reactions. The final step involves the formation of the pyrimidinone ring and the attachment of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) highlight how substituents influence physicochemical and pharmacological properties:

Table 1: Comparison with Analogs
Compound Name/ID Molecular Formula Substituents Molecular Weight Key Properties/Activities References
Target Compound C₂₄H₂₅N₅O₂S (inferred) Quinazoline: 8-ethoxy, 4-methyl; Pyrimidinone: [(4-methylphenyl)sulfanyl]methyl ~459.55 Predicted enhanced lipophilicity
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one C₁₉H₁₇N₇OS Pyrimidinone: [(1-phenyltetrazol-5-yl)sulfanyl]methyl; Quinazoline: None 391.45 pKa: 8.30; Predicted solubility ~1.42 g/cm³
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one C₁₅H₁₅N₅O Quinazoline: 4,8-dimethyl; Pyrimidinone: Methyl 289.32 Commercial availability for lab use
2-(4-(6-Amino-4-methylpyridin-3-yl)phenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one C₂₁H₁₈N₄O₂ Quinazoline: 8-hydroxymethyl; Pyridinyl substituent 358.39 Predicted boiling point: 604.5°C
8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C₂₂H₂₃N₇O Pyrido[3,4-d]pyrimidinone: pyrazole-piperidine chain 401.47 Cell-active derivative (potency data not shown)

Structural and Functional Insights

Quinazoline Modifications :

  • The target compound’s 8-ethoxy group may improve metabolic stability compared to hydroxymethyl () or unsubstituted analogs .
  • 4-Methylquinazoline derivatives (e.g., ) are often synthesized for enhanced hydrophobic interactions in target binding .

Sulfanyl vs. Tetrazolyl Groups :

  • The [(4-methylphenyl)sulfanyl]methyl group in the target compound likely increases lipophilicity (logP ~3.5 predicted) compared to the tetrazolyl-sulfanyl analog in (predicted logP ~2.8) .

Pyrimidinone vs. Pyridopyrimidinone Scaffolds: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () exhibit cell activity, suggesting the target compound’s pyrimidinone core may share similar biological targeting .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , such as acid-mediated deprotection (e.g., HCl/THF for SEM group removal) .

Biological Activity

Molecular Formula

  • C : 24
  • H : 26
  • N : 4
  • O : 1
  • S : 1

Structural Characteristics

The compound features a quinazoline moiety, which is known for its diverse pharmacological properties, combined with a pyrimidinone structure. The presence of an ethoxy group and a sulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

  • Antitumor Activity : Compounds containing quinazoline and pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation. They may act by inducing apoptosis or inhibiting angiogenesis.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in disease processes, such as kinases or proteases, which are crucial in cancer and inflammatory diseases.

Antitumor Studies

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of similar quinazoline derivatives. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models by targeting the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

In vitro studies have shown that compounds related to our target molecule possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase .

Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that certain pyrimidinone derivatives exhibited potent inhibition of cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AntitumorPI3K/Akt/mTORJournal of Medicinal Chemistry
AntimicrobialDNA gyraseMicrobial Drug Resistance
Enzyme InhibitionCyclin-dependent kinases (CDKs)Bioorganic & Medicinal Chemistry Letters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.